2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid
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Overview
Description
2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid is a complex organic compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid typically involves multiple steps. One common route includes the protection of the amine group, followed by the formation of the piperidine ring and subsequent functionalization of the ring with the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- 1-Benzylpiperidine
- 3-Carbamoylpiperidine
- 4-Methylpiperidine
Uniqueness
What sets 2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid apart is its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H26N2O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-amino-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)18(15(21)22)10-7-11-20(14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12,19H2,1-3H3,(H,21,22) |
InChI Key |
UEBZABGVZOODOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN(C1N)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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